N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide
Description
Properties
CAS No. |
111604-42-3 |
|---|---|
Molecular Formula |
C12H8BrN5O4 |
Molecular Weight |
366.13 g/mol |
IUPAC Name |
N-[(5-bromopyrimidin-2-yl)carbamoyl]-2-nitrobenzamide |
InChI |
InChI=1S/C12H8BrN5O4/c13-7-5-14-11(15-6-7)17-12(20)16-10(19)8-3-1-2-4-9(8)18(21)22/h1-6H,(H2,14,15,16,17,19,20) |
InChI Key |
UKBJYUKGTUVOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=NC=C(C=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide typically involves the reaction of 5-bromopyrimidine with 2-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as bromination, nitration, and subsequent coupling reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide undergoes various chemical reactions including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling: Palladium-catalyzed cross-coupling reactions using ligands like triphenylphosphine.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Reduction: Conversion to N-((5-aminopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Biological Activity
N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 366.12 g/mol. The presence of bromine and nitro groups in its structure suggests potential reactivity and biological activity.
1. Antimicrobial Activity
Nitro compounds, including nitrobenzamides, have been documented for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage microbial DNA. This is particularly relevant for compounds that require activation to exert their antimicrobial effects, similar to well-known nitroimidazole derivatives like metronidazole .
2. Anti-inflammatory Properties
Research indicates that nitro-containing compounds can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For instance, derivatives containing the nitro group have shown promise in reducing inflammation by modulating the expression of pro-inflammatory cytokines like IL-1β and TNF-α .
Case Studies and Experimental Data
Recent studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:
Biological Activity Summary
The following table summarizes the biological activities attributed to this compound based on its structural analogs:
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | DNA damage via reactive intermediates | Treatment of bacterial infections |
| Anti-inflammatory | Inhibition of iNOS and COX-2 | Management of inflammatory diseases |
| Antineoplastic | Targeting cancer cell proliferation pathways | Cancer therapy research |
Q & A
Q. What synthetic methodologies are recommended for preparing N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide?
The synthesis of this compound likely involves coupling 5-bromopyrimidin-2-amine with 2-nitrobenzoyl chloride derivatives. A validated approach for analogous benzamide compounds includes:
- Step 1 : Activation of the carboxylic acid (e.g., 2-nitrobenzoic acid) using coupling agents like thionyl chloride to form the acyl chloride.
- Step 2 : Reaction with 5-bromopyrimidin-2-amine under anhydrous conditions, typically in tetrahydrofuran (THF) or dichloromethane (DCM), with a base such as triethylamine to scavenge HCl.
- Step 3 : Purification via column chromatography (silica gel, using gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Key validation steps include monitoring reaction progress by TLC (Rf ~0.4 in 2:1 PE/EA) and confirming purity via melting point analysis and NMR spectroscopy .
Q. How can the identity and purity of this compound be confirmed?
A combination of analytical techniques is recommended:
- IR Spectroscopy : Detect characteristic peaks for the amide carbonyl (1680–1670 cm⁻¹), nitro group (1520–1480 cm⁻¹), and C-Br stretch (650–500 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR should show aromatic protons of the benzamide (δ 7.5–8.5 ppm) and pyrimidine ring (δ 8.5–9.0 ppm). ¹³C NMR will confirm carbonyl (δ ~165 ppm) and nitro group carbons (δ ~140 ppm) .
- TLC/HPLC : Purity can be assessed using silica gel GF254 plates (Rf comparison to a standard) or reverse-phase HPLC with UV detection at 254 nm .
Q. What solubility and stability considerations are critical for handling this compound?
- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and ethanol but insoluble in water due to the nitro and bromine substituents. Solubility tests should follow pharmacopeial methods (e.g., shake-flask technique in ethanol/water mixtures) .
- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent degradation. Monitor stability via accelerated thermal stress testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction is ideal for confirming the molecular geometry and hydrogen-bonding patterns. Key steps include:
- Crystallization : Use slow evaporation from ethanol or DMSO/water mixtures.
- Data Collection : Employ a synchrotron source for high-resolution data (<1.0 Å).
- Refinement : Use SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to model thermal parameters and electron density maps. The bromine atom’s heavy atom effect aids phasing . Example metrics: Final R-factor <5%, bond length deviation <0.02 Å .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in medicinal chemistry?
- Analog Synthesis : Modify the pyrimidine ring (e.g., replace Br with Cl or CF₃) or benzamide nitro group (e.g., reduce to NH₂) to assess pharmacological changes .
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays. For example, similar pyrimidine derivatives show IC₅₀ values in the nM range against JAK1/2/3 .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes to active sites, correlating with experimental IC₅₀ data .
Q. How can advanced spectroscopic methods resolve conflicting data in impurity profiling?
- LC-MS/MS : Identify trace impurities (e.g., de-brominated byproducts) using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+).
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks caused by rotational isomers or tautomeric forms of the pyrimidine ring .
- Elemental Analysis : Confirm stoichiometry (C, H, N, Br) with ≤0.3% deviation from theoretical values .
Q. What statistical approaches are suitable for validating quantitative determination methods?
Follow ICH Q2(R1) guidelines:
- Linearity : 5-point calibration curve (R² >0.999) across 50–150% of the target concentration.
- Precision : Repeat intra-day and inter-day analyses (RSD <2%).
- Accuracy : Spike recovery tests (98–102%) in synthetic mixtures . Example data from analogous compounds shows %RSD of 1.2% for UV-spectrophotometric methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
